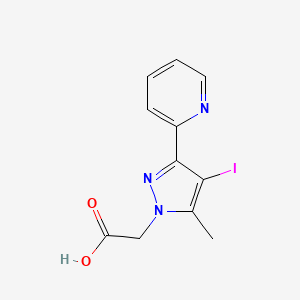![molecular formula C21H27ClO7 B13426679 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from commercially available raw materials. One common method involves the Friedel-Crafts alkylation of a chlorobenzene derivative with an ethoxybenzyl chloride, followed by glycosylation with a protected glucose derivative. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under pressure.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in studies involving glucose transport and metabolism.
Medicine: Plays a role in the development of drugs for treating metabolic disorders such as diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as sodium-glucose co-transporters (SGLT2). By inhibiting these transporters, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Shares structural similarities and is used for similar therapeutic purposes.
Canagliflozin: Also targets SGLT2 and is used in the treatment of type 2 diabetes.
Uniqueness
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific structural modifications, which enhance its selectivity and potency as an SGLT2 inhibitor. These modifications also contribute to its pharmacokinetic properties, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C21H27ClO7 |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
QXLZASULNNCSEF-WNTWWTRPSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)

-pyridinyl)-methanone](/img/structure/B13426626.png)









![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
